molecular formula C15H10FNS B3103584 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole CAS No. 144528-15-4

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B3103584
CAS No.: 144528-15-4
M. Wt: 255.31 g/mol
InChI Key: BPBVHFDSCWSVEP-JXMROGBWSA-N
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Description

2-[(E)-2-(4-Fluorophenyl)ethenyl]-1,3-benzothiazole (CAS 144528-15-4) is a high-purity chemical compound supplied for research purposes. This benzothiazole derivative is of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a benzothiazole core conjugated with a 4-fluorophenyl ethenyl group in an (E)-configuration. The fluorine atom at the para position introduces electron-withdrawing effects, which enhances the molecule's stability and can influence its interactions with biological targets . Studies on similar benzothiazole derivatives have demonstrated potent antiproliferative effects in various cancer cell lines, including paraganglioma and pancreatic cancer models, making this scaffold a promising candidate for the development of novel antitumor agents . The compound's potential biological profile is not limited to anticancer activity; the benzothiazole core is also known for antimicrobial and antiviral properties . The structure-activity relationship (SAR) indicates that hydrophobic substituents like the 4-fluorophenyl group can enhance membrane permeability and binding affinity to target proteins . Furthermore, the (E)-configuration of the ethenyl linker is suggested to optimize π-π stacking interactions with biological targets, as supported by molecular docking studies on analogous compounds . Researchers can utilize this compound for various applications, including as a building block in organic synthesis, for the development of novel pharmaceuticals, and in biochemical research to investigate its mechanism of action. The synthesis of this compound typically involves a condensation reaction between 4-fluorobenzaldehyde and 2-aminobenzothiazole, followed by cyclization . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNS/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBVHFDSCWSVEP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224421
Record name Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144528-15-4
Record name Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144528-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2-aminobenzothiazole.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-aminobenzothiazole in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzothiazole ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophilic reagents, such as halogens or nitro groups, in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

  • **Substitution

Biological Activity

2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole , with the CAS number 144528-15-4, is a compound that has attracted significant interest due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties, including anticancer, antimicrobial, and antiviral effects. The presence of the fluorophenyl group enhances its biological profile by influencing its interactions with biological targets.

  • Molecular Formula : C15H10FNS
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound

The synthesis of this compound typically involves a condensation reaction between 4-fluorobenzaldehyde and 2-aminobenzothiazole, followed by cyclization under acidic conditions. Understanding the synthetic pathways is crucial for optimizing yields and purity for research and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A derivative exhibiting a similar structure showed an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 1 µM) .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented. Compounds containing halogen substituents, such as fluorine in this case, often exhibit enhanced activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

Antiviral Activity

The antiviral efficacy of benzothiazole derivatives has also been explored. A related compound was found to be effective against HIV-1 with an EC50 value of 0.0364 µM, showcasing the potential of fluorinated derivatives in antiviral therapies .

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms into the phenyl ring significantly influences biological activity. SAR studies indicate that:

  • Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Positioning : The position of the fluorine atom affects the compound's overall activity; para-substituted compounds generally exhibit better activity than ortho or meta substitutions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their properties:

Compound Name Core Structure Substituent Biological Activity Key Findings
Target Compound : 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole Benzothiazole 4-Fluorophenyl Inferred antimicrobial/antitubercular Fluorine enhances electronic effects and metabolic stability .
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole (Benzoxazole analog) Benzoxazole 4-Methoxyphenyl Antimycobacterial (M. avium, M. kansasii) Methoxy group (electron-donating) improves activity vs. isoniazid. Replacing sulfur with oxygen reduces lipophilicity .
2-[2-(4-Methylphenyl)ethenyl]-1,3-benzothiazole Benzothiazole 4-Methylphenyl Not explicitly reported Methyl group increases lipophilicity; extended conjugation may enhance photophysical properties .
5,6-Dimethyl-2-[(E)-2-(pyridin-3-yl)ethenyl]-1,3-benzothiazole Benzothiazole Pyridin-3-yl + methyl Potential metal coordination Pyridine nitrogen enables hydrogen bonding or metal interactions; methyl groups boost solubility .
2-[(E)-2-(4-tert-Butylphenyl)ethenyl]-1,3-benzoxazole Benzoxazole 4-tert-Butylphenyl Not specified Bulky tert-butyl group may reduce membrane permeability but improve metabolic stability .
2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole () Benzothiazole 2-Fluoro-3-(trifluoromethyl)phenyl Antitubercular Strong electron-withdrawing groups (F, CF₃) enhance activity against Mycobacterium TB H37Rv .

Key Comparative Insights

Electronic Effects
  • Fluorine vs. In contrast, the methoxy group in benzoxazole analogs (e.g., ) donates electrons, altering charge distribution and improving antimycobacterial activity .
  • Trifluoromethyl Groups : The trifluoromethyl substituent in ’s compound amplifies electron withdrawal, likely increasing potency against Mycobacterium TB through enhanced target affinity .
Heterocycle Core (Benzothiazole vs. Benzoxazole)
  • This may improve membrane permeability in antimicrobial applications .
  • Benzoxazole (Oxygen Atom) : Reduced lipophilicity but increased hydrogen-bonding capacity, which may optimize interactions with polar enzyme active sites .
Steric and Solubility Considerations
  • Pyridine and Methyl Groups : The pyridinyl substituent () enhances solubility and enables metal coordination, a feature absent in the target compound but valuable in designing metal-based therapeutics .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks to confirm the (E)-configuration (e.g., coupling constants J=1216HzJ = 12–16 \, \text{Hz} for trans double bonds) and fluorine substituent effects on aromatic protons .
  • X-ray crystallography : Resolve molecular geometry, including dihedral angles between the benzothiazole core and fluorophenyl group (e.g., 6.5–34.0° deviations observed in similar compounds) .
  • Fluorescence spectroscopy : Measure emission spectra at concentrations 10410^{-4}105M10^{-5} \, \text{M} in methanol, with excitation at 330 nm, to assess photophysical properties .

How do structural modifications influence the biological activity of benzothiazole derivatives, and what role does the 4-fluorophenyl group play?

Advanced Research Question

  • Hydrophobic substituents (e.g., 4-fluorophenyl) enhance membrane permeability and target binding. Group-based QSAR (GQSAR) models indicate that hydrophobic R1 groups improve anticancer activity by 30–50% .
  • Fluorine increases metabolic stability and electron-withdrawing effects, boosting interactions with enzymes like HIV-1 protease or trypanosomal targets (e.g., IC₅₀ values < 10 µM in anti-trypanosomal assays) .
  • Ethenyl linker : The (E)-configuration optimizes π-π stacking with biological targets, as shown in docking studies with trypanothione reductase (docking scores: −9.2 kcal/mol) .

What experimental strategies resolve contradictions in reported fluorescence quantum yields for similar benzothiazole derivatives?

Advanced Research Question
Discrepancies arise from solvent polarity, concentration, and measurement protocols. Methodological solutions include:

  • Standardizing solvent systems (e.g., methanol vs. DMSO) to minimize aggregation-induced quenching .
  • Using time-resolved fluorescence to distinguish intrinsic emission from excimer formation.
  • Validating results with multiple instruments (e.g., Horiba Fluorolog vs. Varian Cary Eclipse) to account for detector sensitivity differences .

How can computational modeling guide the design of benzothiazole derivatives with enhanced bioactivity?

Advanced Research Question

  • In-silico screening : Use SwissADME to predict pharmacokinetic properties (e.g., logP ≈ 3.5 for optimal blood-brain barrier penetration) .
  • Molecular docking : Prioritize derivatives with strong binding to dual targets (e.g., Trypanosoma brucei N-myristoyltransferase and human kinases) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify durable interactions .

What crystallographic insights explain the compound’s solid-state packing and stability?

Advanced Research Question

  • Intermolecular interactions : Weak C–H···π and π–π stacking (centroid distances: 3.7 Å) stabilize crystal lattices, as seen in analogous structures .
  • Hydrogen bonding : Absence of classical H-bonds in some derivatives necessitates reliance on van der Waals forces for packing .
  • Thermal analysis : DSC reveals melting points >200°C, correlating with rigid aromatic frameworks .

How do researchers address variability in antimicrobial activity data across different assay conditions?

Advanced Research Question

  • Standardized MIC assays : Use consistent inoculum sizes (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton agar) to minimize inter-lab variability .
  • Combination studies : Test synergies with existing antibiotics (e.g., ciprofloxacin) to overcome resistance mechanisms .
  • Mechanistic studies : Employ fluorescence microscopy to track bacterial membrane disruption in real-time .

What methodologies identify biological targets for benzothiazole derivatives in phenotypic screens?

Advanced Research Question

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture target proteins in Trypanosoma brucei lysates .
  • CRISPR-Cas9 knockout libraries : Validate hits by correlating gene knockouts with reduced compound efficacy .
  • Dual-target inhibition : Optimize derivatives using fragment-based design to simultaneously inhibit parasite-specific enzymes and host factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole

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